molecular formula C13H28N2 B15263442 Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine

Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine

Cat. No.: B15263442
M. Wt: 212.37 g/mol
InChI Key: JCWCSKATCIVJMM-UHFFFAOYSA-N
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Description

Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine is a tertiary amine with the molecular formula C13H28N2. This compound is characterized by the presence of a diethylamino group attached to a 2-methylcyclohexylaminoethyl moiety. Amines like this one are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine typically involves the reaction of diethylamine with a suitable precursor containing the 2-methylcyclohexylaminoethyl group. One common method is the reductive amination of 2-methylcyclohexanone with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.

Scientific Research Applications

Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexylamine: A primary amine with similar structural features but different reactivity.

    Diethylamine: A simpler tertiary amine with different applications and properties.

    Cyclohexylamine: Another primary amine with a cyclohexyl group, used in different industrial applications.

Uniqueness

Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine is unique due to its specific combination of a diethylamino group and a 2-methylcyclohexylaminoethyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N',N'-diethyl-N-(2-methylcyclohexyl)ethane-1,2-diamine

InChI

InChI=1S/C13H28N2/c1-4-15(5-2)11-10-14-13-9-7-6-8-12(13)3/h12-14H,4-11H2,1-3H3

InChI Key

JCWCSKATCIVJMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CCCCC1C

Origin of Product

United States

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